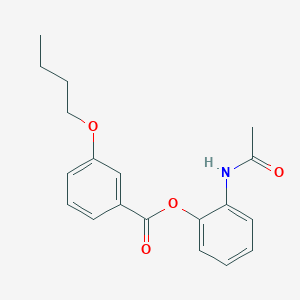![molecular formula C14H19N3O2S B250491 N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide, also known as IBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has been shown to have several other biochemical and physiological effects. For instance, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has been reported to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Moreover, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide in lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. However, one of the limitations of using N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide. One of the most promising directions is the development of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide-based cancer therapies. Moreover, further studies are needed to investigate the potential applications of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide in other fields, such as neuroprotection and inflammation. Additionally, studies are needed to optimize the synthesis method of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide to improve its solubility and bioavailability. Overall, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide is a chemical compound with significant potential for various scientific applications, including medicinal chemistry, drug discovery, and biochemistry. Its anti-cancer properties, anti-inflammatory properties, and neuroprotective properties make it a promising candidate for the development of new therapies. However, further research is needed to fully explore its potential and optimize its synthesis method.
Synthesemethoden
The synthesis of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide involves the reaction of 4-aminobenzenethiol with isobutyryl chloride, followed by the reaction of the resulting product with 3-aminopropionitrile. The final product, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide, is obtained through the reaction of 3-aminopropionitrile with the intermediate product obtained from the first two reactions.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and lung cancer. Moreover, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the development of cancer.
Eigenschaften
Molekularformel |
C14H19N3O2S |
|---|---|
Molekulargewicht |
293.39 g/mol |
IUPAC-Name |
2-methyl-N-[[4-(propanoylamino)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C14H19N3O2S/c1-4-12(18)15-10-5-7-11(8-6-10)16-14(20)17-13(19)9(2)3/h5-9H,4H2,1-3H3,(H,15,18)(H2,16,17,19,20) |
InChI-Schlüssel |
ADDIYLJXOMRPLO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)C |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)

![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)

![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)
![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)